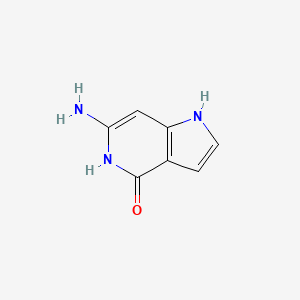
3,7-Dideazaguanine
説明
Synthesis Analysis
The synthesis of 3,7-dideazaguanine has been achieved from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile through a series of chemical reactions. Initial steps include the ammonium chloride-promoted reaction of 3-(ethoxycarbonyl)pyrrole-2-acetonitrile with ammonia, leading to the formation of 3,7-dideazaguanine. This synthetic pathway highlights the compound's complex structure and the intricate steps required for its production (Schneller et al., 1984); (Schneller et al., 1980).
Molecular Structure Analysis
The molecular structure of 3,7-dideazaguanine is characterized by the pyrrolopyridinone backbone, which differentiates it from its analogues by the absence of two nitrogen atoms in the purine ring. This unique structure contributes to its distinct chemical behavior and interaction with biological molecules.
Chemical Reactions and Properties
3,7-Dideazaguanine does not exhibit antitumor, antiviral, or antibacterial properties, contrasting with some of its structural analogues. It is not a substrate for enzymes like hypoxanthine-guanine phosphoribosyltransferase or purine nucleoside phosphorylase, indicating its limited reactivity in biological systems (Schneller et al., 1984).
科学的研究の応用
Synthesis and Biological Evaluation
3,7-Dideazaguanine has been synthesized from various compounds, such as 3-(ethoxycarbonyl)pyrrole-2-acetonitrile. However, it's noteworthy that in contrast to 3-deazaguanine, 3,7-dideazaguanine did not exhibit antitumor, antiviral, or antibacterial properties and was not a substrate for certain enzymes like hypoxanthine-guanine phosphoribosyltransferase or purine nucleoside phosphorylase. This suggests a limited role in therapeutic applications, highlighting its distinct biochemical behavior compared to related compounds (Schneller et al., 1984).
Synthesis and Chemical Properties
The synthesis process of 3,7-dideazaguanine has been detailed, involving the reaction of 3-(ethoxycarbonyl)pyrrole-2-acetonitrile and ammonia. This synthesis pathway indicates its chemical versatility and potential as a building block for further chemical modifications, which might be relevant in various research contexts (Schneller et al., 1980).
Structural Derivatives and Reactions
The preparation of 4-amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-dideazaisoguanine) demonstrates the chemical adaptability of 3,7-dideazaguanine. Understanding its reactions, like the conversion to 3-carboxamidopyrrole-2-acetic acid under certain conditions, is crucial for its application in chemical and biochemical studies (Schneller & Hosmane, 1978).
Potential in DNA Modification Research
Studies on the interaction of 7-deazaguanine derivatives, like 3,7-dideazaguanine, with DNA can provide insights into protein recognition and the dynamics of DNA structure. Modifications like 7-deazaguanine can influence DNA properties such as hydration and cation organization, which are significant in understanding DNA-protein interactions and DNA's biophysical properties (Ganguly et al., 2007).
Crosstalk between RNA and DNA Modification Pathways
The inclusion of 3,7-dideazaguanine in the broader context of deazaguanine derivatives emphasizes its role in illustrating the overlap between RNA and DNA modification pathways. Understanding these pathways is crucial for comprehending the plasticity and interconnectivity of genetic modification mechanisms in various biological contexts (Hutinet et al., 2016).
特性
IUPAC Name |
6-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJCVIOWYHDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226851 | |
| Record name | 3,7-Dideazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dideazaguanine | |
CAS RN |
75938-36-2 | |
| Record name | 3,7-Dideazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075938362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC328159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dideazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIDEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VP4BKD5SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1216503.png)
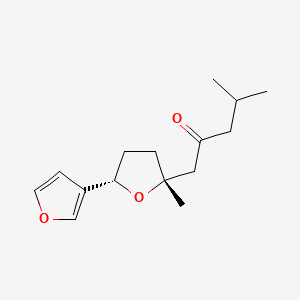
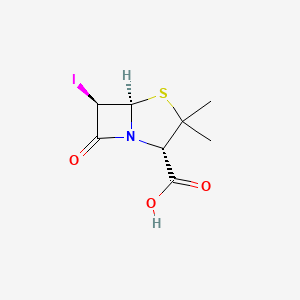
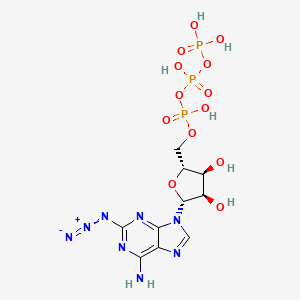

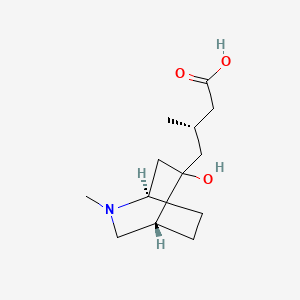
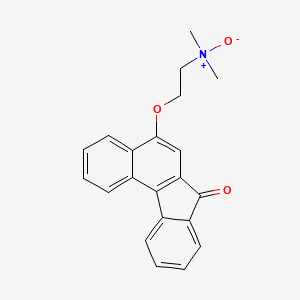
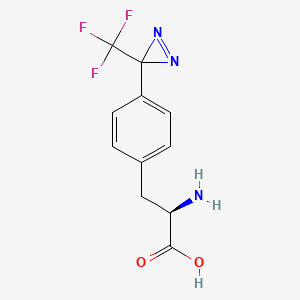
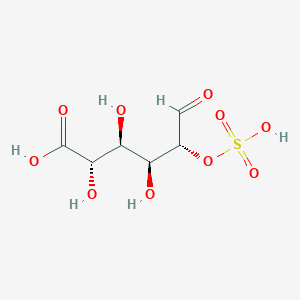
![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)
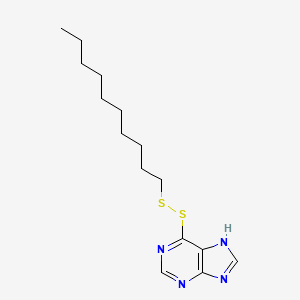
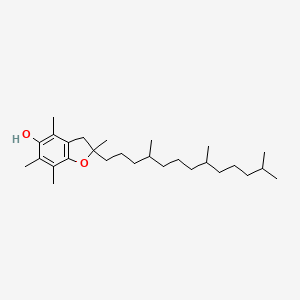
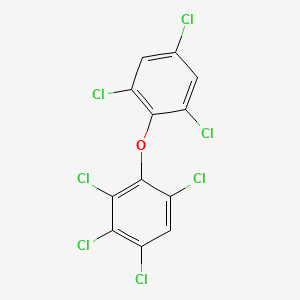
![3-[({1-[(4-Carbamimidamidobutyl)imino]-1-hydroxy-3-phenylpropan-2-yl}imino)(hydroxy)methyl]oxirane-2-carboxylato(2-)](/img/structure/B1216526.png)